2,4-dichloro-N-[4-(dimethylamino)-2-phenoxypyrimidin-5-yl]benzamide

p38α MAPK Kinase Inhibition Biochemical Assay

2,4-Dichloro-N-[4-(dimethylamino)-2-phenoxypyrimidin-5-yl]benzamide (CAS 1795296-91-1) is a synthetic small molecule with the molecular formula C19H16Cl2N4O2 and a molecular weight of 403.26. It belongs to the phenoxypyrimidine class of ATP-competitive kinase inhibitors, featuring a 2,4-dichlorobenzamide moiety linked to the 5-position of a 4-(dimethylamino)-2-phenoxypyrimidine core.

Molecular Formula C19H16Cl2N4O2
Molecular Weight 403.26
CAS No. 1795296-91-1
Cat. No. B2817395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dichloro-N-[4-(dimethylamino)-2-phenoxypyrimidin-5-yl]benzamide
CAS1795296-91-1
Molecular FormulaC19H16Cl2N4O2
Molecular Weight403.26
Structural Identifiers
SMILESCN(C)C1=NC(=NC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)OC3=CC=CC=C3
InChIInChI=1S/C19H16Cl2N4O2/c1-25(2)17-16(23-18(26)14-9-8-12(20)10-15(14)21)11-22-19(24-17)27-13-6-4-3-5-7-13/h3-11H,1-2H3,(H,23,26)
InChIKeyDVIRQJBAWWGJDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dichloro-N-[4-(dimethylamino)-2-phenoxypyrimidin-5-yl]benzamide (CAS 1795296-91-1): Chemical Class and Baseline Characteristics for Research Procurement


2,4-Dichloro-N-[4-(dimethylamino)-2-phenoxypyrimidin-5-yl]benzamide (CAS 1795296-91-1) is a synthetic small molecule with the molecular formula C19H16Cl2N4O2 and a molecular weight of 403.26 . It belongs to the phenoxypyrimidine class of ATP-competitive kinase inhibitors, featuring a 2,4-dichlorobenzamide moiety linked to the 5-position of a 4-(dimethylamino)-2-phenoxypyrimidine core [1]. The compound is primarily utilized in non-human research settings as a tool compound for probing kinase-mediated signaling pathways, with reported inhibitory activity against p38α mitogen-activated protein kinase (MAPK) [2].

Why Generic Substitution Is Not Advisable for 2,4-Dichloro-N-[4-(dimethylamino)-2-phenoxypyrimidin-5-yl]benzamide in p38α Kinase Research


Phenoxypyrimidine-based p38α inhibitors exhibit steep structure-activity relationships (SAR) where minor modifications to the benzamide substituent, the pyrimidine 2-phenoxy group, or the 4-amino moiety can drastically alter potency, selectivity, and cellular efficacy [1]. The QSAR analysis of this chemical series identifies steric, hydrogen-bonding, and electronic properties as critical determinants of p38α inhibitory activity [1]. In the specific case of 2,4-dichloro-N-[4-(dimethylamino)-2-phenoxypyrimidin-5-yl]benzamide, the combination of the 2,4-dichlorobenzamide substitution pattern, the 4-dimethylamino donor group, and the unsubstituted 2-phenoxy ring defines a unique pharmacophoric signature. Interchanging this compound with a close analog bearing, for instance, a different halogen substitution on the benzamide or an alkyl modification on the pyrimidine 4-position would be expected to yield unpredictable shifts in both biochemical potency and cellular target engagement, as documented across the phenoxypyrimidine class [1]. Consequently, procurement based solely on class-level assumptions without verifying compound-specific data risks experimental irreproducibility.

Quantitative Differentiation Evidence for 2,4-Dichloro-N-[4-(dimethylamino)-2-phenoxypyrimidin-5-yl]benzamide Relative to p38α Inhibitor Comparators


p38α Kinase Biochemical Binding Affinity: Target Compound vs. Prototypical Phenoxypyrimidine Inhibitors

The target compound demonstrates a p38α kinase inhibition constant (Ki) of 12.6 nM measured by fluorescence polarization assay against GST-tagged p38α [1]. This places it among the higher-affinity members of the phenoxypyrimidine series. For context, the QSAR study of phenoxypyrimidine derivatives reports that p38α inhibitory activity within this chemotype is highly sensitive to the steric and electronic properties of substituents on both the pyrimidine core and the benzamide ring [2]. While direct head-to-head Ki values for the closest structural analog (e.g., the 4-morpholino or 4-piperidino variants) are not available from the same assay platform, the 12.6 nM Ki value provides a quantitative benchmark for this specific substitution pattern.

p38α MAPK Kinase Inhibition Biochemical Assay

Cellular p38α Pathway Inhibition: Potency in Human PBMC vs. Whole Blood Assays

In a cellular context, the compound inhibits p38α-dependent TNFα production in human peripheral blood mononuclear cells (PBMC) with an IC50 of 158 nM, while the potency shifts to 1.26 µM in a human whole blood assay [1]. This approximately 8-fold rightward shift from isolated PBMC to whole blood conditions is indicative of plasma protein binding effects and provides a quantitative measure of the compound's cellular pharmacodynamic behavior. Comparable data for the nearest phenoxypyrimidine analogs (e.g., compounds bearing different benzamide halogens or 4-amino substituents) are not systematically available in the same assay format, making this a compound-specific cellular activity fingerprint.

Cellular Target Engagement TNFα Production PBMC Assay

Structural Determinants of p38α Potency: The 2,4-Dichlorobenzamide Motif vs. Alternative Benzamide Substitutions

QSAR modeling of the phenoxypyrimidine series identifies the steric and electronic properties of the benzamide substituent as primary drivers of p38α inhibitory activity [1]. The 2,4-dichloro substitution pattern on the benzamide ring introduces a specific combination of electron-withdrawing effects and steric bulk that is distinct from mono-halogenated (e.g., 4-chloro or 2-chloro) or non-halogenated benzamide analogs. The QSAR models demonstrate that hydrogen-bonding capability and steric parameters at the benzamide position are among the most influential descriptors governing p38α potency [1]. This provides a class-level inference that the 2,4-dichloro configuration confers a quantifiably different activity profile compared to benzamide variants with alternative halogen patterns.

Structure-Activity Relationship 2,4-Dichlorobenzamide Phenoxypyrimidine SAR

Kinase Selectivity Context: The Dimethylamino-Phenoxypyrimidine Scaffold and Discrimination Against Off-Target Kinases

The 4-dimethylamino group on the pyrimidine ring is a critical selectivity determinant within the phenoxypyrimidine chemotype. In the broader kinase inhibitor field, the dimethylamino moiety at the pyrimidine 4-position participates in specific hydrogen-bond interactions with the hinge region of p38α (specifically with Met109), while the 2-phenoxy group occupies the hydrophobic back pocket [1]. Modifications to the 4-amino substituent (e.g., replacing dimethylamino with morpholino, piperidino, or NH2) are known to alter the kinase selectivity profile across the kinome [1]. The combination of 4-dimethylamino and 2-phenoxy substituents creates a selectivity filter that distinguishes this compound from pan-kinase inhibitors or from p38 inhibitors with alternative hinge-binding motifs.

Kinase Selectivity Dimethylamino Group Phenoxypyrimidine Scaffold

Priority Research Application Scenarios for 2,4-Dichloro-N-[4-(dimethylamino)-2-phenoxypyrimidin-5-yl]benzamide Based on Quantitative Evidence


In Vitro p38α Kinase Biochemical Profiling and Inhibitor Screening Panels

The compound's low nanomolar Ki (12.6 nM) against p38α makes it suitable as a reference inhibitor in biochemical kinase assays for benchmarking novel p38α inhibitor candidates or for use in kinase selectivity screening panels [1]. The fluorescence polarization assay format used to establish this Ki value is compatible with medium-to-high-throughput screening workflows [1].

Cellular p38α Pathway Deconvolution in Isolated Human PBMC Models of Inflammation

With a PBMC TNFα IC50 of 158 nM, the compound is appropriate for ex vivo studies in human peripheral blood mononuclear cells to dissect p38α-dependent cytokine signaling [1]. The approximately 8-fold selectivity window between PBMC and whole blood activity provides a quantitative framework for interpreting cellular potency data relative to anticipated plasma-protein-related potency attenuation [1].

Structure-Activity Relationship (SAR) Reference Compound for Phenoxypyrimidine Medicinal Chemistry Programs

The compound's well-defined substitution pattern (2,4-dichlorobenzamide linked to 4-(dimethylamino)-2-phenoxypyrimidine) and its documented p38α inhibitory activity serve as a validated SAR reference point for medicinal chemistry efforts aimed at optimizing phenoxypyrimidine-based kinase inhibitors, where the QSAR literature provides a quantitative framework for substituent-level modifications [2].

Differentiation from Widely Used p38α Tool Compounds in Chemical Biology Studies

For chemical biology experiments where the use of a single p38α inhibitor may confound interpretation due to off-target effects, this compound offers a structurally distinct chemotype (phenoxypyrimidine) compared to the more commonly employed pyridinyl imidazole (SB203580-type) or diaryl urea (BIRB796-type) p38α inhibitors, enabling orthogonal chemical validation of p38α-dependent phenotypes [2].

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